molecular formula C21H23NO2S2 B2820893 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034549-43-2

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2820893
CAS No.: 2034549-43-2
M. Wt: 385.54
InChI Key: KRBIBTREVKCYDJ-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene carboxamide core linked to a cyclopentylmethyl group substituted with a 5-(1-hydroxyethyl)thiophen-2-yl moiety. The cyclopentyl ring adds steric bulk, which may influence conformational flexibility and molecular packing .

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S2/c1-14(23)16-8-9-19(26-16)21(10-4-5-11-21)13-22-20(24)18-12-15-6-2-3-7-17(15)25-18/h2-3,6-9,12,14,23H,4-5,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIBTREVKCYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and benzo[b]thiophene intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Similar compounds within the sulfonamide family have demonstrated antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Research indicates that derivatives with thiophene structures are often explored for their potential as effective antimicrobial agents.
  • Cancer Research :
    • Compounds with similar structures have been investigated for their role in cancer treatment, particularly in targeting specific pathways involved in tumor growth and metastasis. The benzo[b]thiophene core is known for its ability to interact with cellular targets relevant to cancer biology .
  • Neurological Disorders :
    • Investigations into the compound's effects on neuroprotective pathways suggest potential applications in treating neurodegenerative diseases. Compounds that modulate NMDA receptor activity are particularly relevant, as they may help mitigate excitotoxicity associated with conditions like Alzheimer's disease .

Pharmacological Insights

  • Selective Receptor Modulation :
    • The compound may act as a selective antagonist for certain G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery for various therapeutic areas including cardiovascular diseases and metabolic disorders .
  • Inflammation and Immune Response :
    • There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in autoimmune diseases and conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against multiple bacterial strains; potential for development into therapeutic agents
Cancer PathwaysInhibition of specific signaling pathways leading to reduced tumor cell proliferation
NeuroprotectionModulation of NMDA receptors leading to decreased neuronal damage in models of neurodegenerative disease

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzo[b]thiophene Cyclopentylmethyl, 5-(1-hydroxyethyl)thiophene ~413.5 (estimated) Fused aromatic system; hydroxyethyl group
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene 2-Nitrophenyl 266.29 Electron-withdrawing nitro group
5-(2-chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide () Thiophene 2-Chlorophenyl, cyclopropylcarbamoyl 410.916 Chlorine substituent; cyclopropylamide
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] () Thiophene (dimeric) 3-Methoxybenzyl, pentane linker ~650 (estimated) Dimeric structure; methoxy groups
N-ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide () Cyclopenta[b]thiophene Ethyl, 5-hydroxy-2-methylphenyl 309.41 Fused cyclopentane-thiophene; phenol group
Key Observations:
  • Substituent Effects : The hydroxyethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., chlorine in ), which may alter electronic properties and solubility .
  • Steric and Conformational Influence : The cyclopentylmethyl group introduces rigidity, whereas linear linkers (e.g., pentane in ) or smaller substituents (e.g., ethyl in ) allow greater flexibility .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[b]thiophene core, a cyclopentyl group, and a thiophen-2-yl moiety. Its molecular formula is C16H21N3O2S2C_{16}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 351.5 g/mol. The chemical structure can be represented as follows:

N 1 5 1 hydroxyethyl thiophen 2 yl cyclopentyl methyl benzo b thiophene 2 carboxamide\text{N 1 5 1 hydroxyethyl thiophen 2 yl cyclopentyl methyl benzo b thiophene 2 carboxamide}

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzo[b]thiophene derivatives have been tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against dormant mycobacteria .

Neuroprotective Effects

In studies assessing neuroprotective effects, compounds within the same structural class demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. The IC50 values for AChE inhibition ranged from 20,840 to 121,690 µM·L−1, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .

Antioxidant Activity

Antioxidant properties have also been explored through DPPH radical scavenging assays. Compounds similar to this compound exhibited varying degrees of antioxidant activity, indicating their potential role in combating oxidative stress .

The proposed mechanisms of action for this compound involve its interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies have suggested that the compound may bind to active sites on AChE and other relevant enzymes, modulating their activity effectively .

In Vitro Studies

In vitro studies have shown that various derivatives of benzo[b]thiophene exhibit low cytotoxicity while maintaining high selectivity against targeted pathogens. For example, one study found that certain derivatives had no cytotoxic effects at their respective IC50 concentrations when tested on SH-SY5Y neuroblastoma cells .

Comparative Efficacy

When compared to standard antitubercular drugs such as rifampicin and isoniazid, some benzo[b]thiophene derivatives showed superior efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, reinforcing the potential of this compound class in treating resistant infections .

Summary Table of Biological Activities

Activity Type Observed Effects References
AntimicrobialSignificant activity against M. tuberculosis
NeuroprotectiveInhibition of AChE with varying IC50 values
AntioxidantRadical scavenging activity
CytotoxicityLow cytotoxicity in neuroblastoma cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide, and what challenges arise in optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, thiophene coupling, and carboxamide formation. Key steps include:

  • Cyclopentyl Intermediate Synthesis : Cyclopentane derivatives are functionalized via nucleophilic substitution or cyclization reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
  • Thiophene Ring Attachment : Suzuki-Miyaura or Stille couplings are employed to link thiophene moieties, with solvent choice (e.g., DMF or THF) and temperature (60–100°C) critical for regioselectivity .
  • Carboxamide Formation : Amidation reactions using EDCI/HOBt or carbodiimide reagents require precise stoichiometry to avoid byproducts .
    • Optimization Challenges : Competing side reactions (e.g., over-oxidation of hydroxyethyl groups) and purification difficulties due to polar intermediates necessitate HPLC or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the cyclopentyl and thiophene groups, with DEPT-135 used to distinguish CH2_2 and CH3_3 signals in the hydroxyethyl moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C20_{20}H21_{21}NO2_2S2_2) and detects isotopic patterns for sulfur atoms .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1650–1700 cm1^{-1}) and hydroxyl groups (broad ~3200 cm1^{-1}) .
  • X-ray Crystallography : Resolves conformational flexibility of the cyclopentyl-thiophene linkage, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity across studies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardization using CLSI guidelines .
  • Solubility Effects : Poor aqueous solubility may lead to false negatives; use DMSO/cosolvent systems with concentrations <1% to avoid cytotoxicity artifacts .
  • Metabolic Instability : Hepatic microsome assays or LC-MS/MS stability studies identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
    • Resolution Strategy : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) and replicate under controlled conditions .

Q. What in silico and experimental approaches are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the thiophene-carboxamide pharmacophore .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) for hypothesized targets .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
    • Data Integration : Combine docking scores with transcriptomic profiling (RNA-seq) to identify downstream pathways affected .

Q. How does the hydroxyethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • Hydrogen-Bonding Capacity : The hydroxyethyl group enhances solubility but may reduce blood-brain barrier permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .
  • Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) metabolism studies reveal oxidation of the hydroxyethyl group to a ketone, requiring prodrug strategies for prolonged half-life .
  • SAR Insights : Methylation or acetylation of the hydroxyl group can be tested to balance solubility and metabolic resistance .

Q. What strategies mitigate synthetic bottlenecks in scaling up production for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow systems improve reaction reproducibility and reduce purification steps for intermediates .
  • Catalyst Optimization : Immobilized palladium catalysts (e.g., Pd/C) enhance reusability in cross-coupling steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of critical intermediates .

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